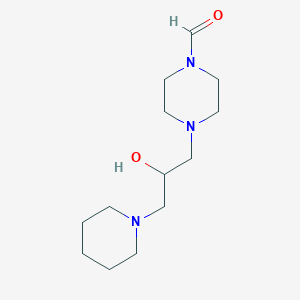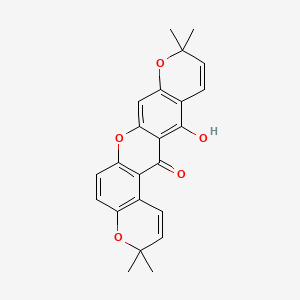
Thwaitesixanthone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thwaitesixanthone is a naturally occurring xanthone compound isolated from the bark and timber of Calophyllum thwaitesii, a tree species belonging to the Clusiaceae family . Xanthones are a class of polyphenolic compounds known for their diverse biological activities, including cytotoxic, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thwaitesixanthone can be synthesized through structural modification of xanthone derivatives. One common method involves the acetylation of xanthone derivatives using acetyl chloride in the presence of a base such as pyridine . The reaction typically occurs under reflux conditions, yielding this compound monoacetate as a yellow amorphous powder .
Industrial Production Methods: Industrial production of this compound involves the extraction and isolation from the bark and timber of Calophyllum thwaitesii. The extraction process includes solvent extraction using solvents like methanol and ethyl acetate, followed by purification through column chromatography .
Chemical Reactions Analysis
Types of Reactions: Thwaitesixanthone undergoes various chemical reactions, including:
Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups like hydroxyl or methoxy groups are introduced.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Methanol and sodium hydroxide.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Methoxy or hydroxyl-substituted xanthones.
Scientific Research Applications
Mechanism of Action
Thwaitesixanthone exerts its biological effects through multiple mechanisms:
Cytotoxicity: Induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Antimicrobial Activity: Disrupts microbial cell membranes and inhibits the synthesis of essential proteins.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and reduces oxidative stress.
Comparison with Similar Compounds
Thwaitesixanthone is unique among xanthones due to its specific structural features and biological activities. Similar compounds include:
Caloxanthone B: Exhibits high cytotoxic activity against stomach cancer cells.
Xanthochymone B: Shows potent cytotoxic activity against colorectal cancer cells.
1,3,5,6-Tetrahydroxyxanthone: Known for its antioxidant properties.
Dombakinaxanthone: Demonstrates antimicrobial and anti-inflammatory activities.
Properties
CAS No. |
55785-61-0 |
|---|---|
Molecular Formula |
C23H20O5 |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
22-hydroxy-7,7,18,18-tetramethyl-8,13,17-trioxapentacyclo[12.8.0.03,12.04,9.016,21]docosa-1(22),3(12),4(9),5,10,14,16(21),19-octaen-2-one |
InChI |
InChI=1S/C23H20O5/c1-22(2)9-7-12-14(27-22)5-6-15-18(12)21(25)19-17(26-15)11-16-13(20(19)24)8-10-23(3,4)28-16/h5-11,24H,1-4H3 |
InChI Key |
CGUOCNBOCVGVNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CC2=C(O1)C=CC3=C2C(=O)C4=C(C5=C(C=C4O3)OC(C=C5)(C)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


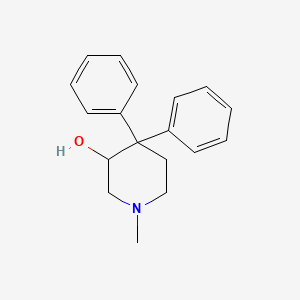


![[(2S,3R,4R,5S,6S)-6-[[(4aR,6R,7R,8R,8aS)-7-acetamido-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B15196295.png)
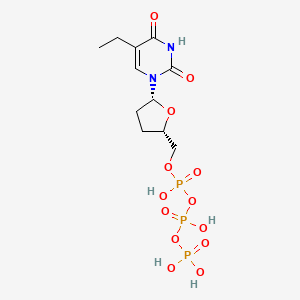

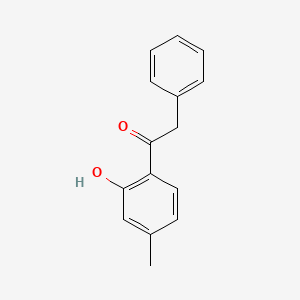

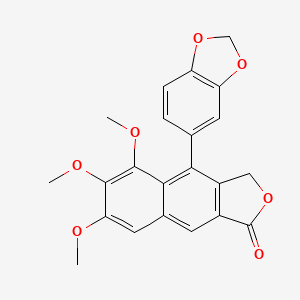

![trisodium;4-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-[[1-ethyl-6-hydroxy-4-methyl-2-oxo-5-(sulfonatomethyl)pyridin-3-yl]diazenyl]benzenesulfonate](/img/structure/B15196367.png)
